(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid

Insect growth regulation Enantiomeric potency Stored-product pest management

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid (CAS 207597-75-9), also known as S-methoprene acid or (7S)-methoprene acid, is the enantiomerically pure (7S) stereoisomer of methoprene acid, a synthetic juvenile hormone (JH) analog belonging to the terpenoid insect growth regulator (IGR) class. With molecular formula C₁₆H₂₈O₃ and molecular weight 268.39 g/mol, this free carboxylic acid differs fundamentally from its isopropyl ester prodrug (S-methoprene, CAS 65733-16-6) in that it represents the active metabolite that directly binds and activates retinoid X receptors (RXRs) without requiring metabolic hydrolysis.

Molecular Formula C16H28O3
Molecular Weight 268.39 g/mol
CAS No. 207597-75-9
Cat. No. B12758793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
CAS207597-75-9
Molecular FormulaC16H28O3
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C
InChIInChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+/t13-/m1/s1
InChIKeyMNYBEULOKRVZKY-ATCPXPEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic Acid (CAS 207597-75-9): S-Methoprene Acid for Research and Industrial Applications


(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid (CAS 207597-75-9), also known as S-methoprene acid or (7S)-methoprene acid, is the enantiomerically pure (7S) stereoisomer of methoprene acid, a synthetic juvenile hormone (JH) analog belonging to the terpenoid insect growth regulator (IGR) class . With molecular formula C₁₆H₂₈O₃ and molecular weight 268.39 g/mol, this free carboxylic acid differs fundamentally from its isopropyl ester prodrug (S-methoprene, CAS 65733-16-6) in that it represents the active metabolite that directly binds and activates retinoid X receptors (RXRs) without requiring metabolic hydrolysis [1][2]. The compound features a defined (7S) absolute configuration—the sole stereoisomer responsible for juvenile hormone mimetic activity—and an all-trans (2E,4E) diene geometry essential for receptor binding [3].

Why Generic Substitution Fails: Enantiomeric and Functional Specificity of (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic Acid (CAS 207597-75-9)


Substituting CAS 207597-75-9 with the more commonly available racemic methoprene acid (CAS 53092-52-7, 0 defined stereocenters) or the ester prodrug S-methoprene (CAS 65733-16-6) introduces critical functional discrepancies that compromise experimental reproducibility and regulatory validity. The racemic mixture contains 50% of the inactive (7R)-enantiomer, which doubles the mass of inert material and can confound dose-response interpretations in both insect bioassays and mammalian RXR transactivation studies [1]. The isopropyl ester prodrug requires host or environmental esterase-mediated hydrolysis to liberate the active acid metabolite; in esterase-deficient in vitro systems or purified receptor assays, the ester fails to activate RXR-mediated transcription, while methoprene acid acts directly [2]. Furthermore, the free carboxylic acid (pKa ~4.96, logP 4.2) exhibits fundamentally different solubility, ionization, and partitioning behavior compared to the neutral ester (logP ~6.5), affecting formulation, bioavailability, and environmental fate predictions . These differences mean that quantitative results obtained with racemic acid, S-ester, or racemic ester cannot be directly extrapolated to the enantiomerically pure (7S)-acid.

Quantitative Differentiation Evidence for (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic Acid (CAS 207597-75-9) vs Closest Analogs


Enantiomer-Specific Juvenile Hormone Activity: 10-Fold Potency Advantage of S-Enantiomer over Racemic Mixture in Stored-Product Beetle Progeny Suppression

Juvenile hormone (JH) mimetic activity is confined exclusively to the S-enantiomer of methoprene; the R-enantiomer is functionally inert at the JH receptor complex [1]. In a direct head-to-head evaluation on stored wheat infested with Rhyzopertha dominica (lesser grain borer), 1 ppm of S-methoprene (the S-enantiomer isopropyl ester) achieved 100% suppression of F₁ adult progeny for 24 weeks—equivalent to the efficacy of 10 ppm of racemic R,S-methoprene under identical conditions (27–32 °C, 57–75% relative humidity) [2]. This represents an approximate 10-fold potency differential on an active-ingredient basis. Since CAS 207597-75-9 is the enantiomerically pure (7S)-acid—the active metabolite form of the same S-enantiomer scaffold—the same stereochemical activity principle applies directly: procurement of the racemic acid (CAS 53092-52-7) delivers only ~50% biologically competent material by mass .

Insect growth regulation Enantiomeric potency Stored-product pest management Juvenile hormone analog

Direct RXR Transcriptional Activation by Methoprene Acid vs. Inactivity of the Ester Prodrug in Transfected Mammalian Cell Assays

Methoprene acid (the free carboxylic acid form, corresponding to CAS 207597-75-9) directly binds and activates retinoid X receptors (RXRs) without requiring metabolic conversion, while the isopropyl ester prodrug (methoprene, CAS 40596-69-8) shows no transcriptional activation in transfected cell systems that lack requisite esterase activity [1][2]. In a comparative study using CV-1 cells transiently transfected with RXR-encoding genes and luciferase reporters, methoxy-methoprene acid acted as a ligand for RXRs and activated transcription through RAR/RXR response elements; under identical conditions, neither methoprene (the intact ester) nor the breakdown products 7-methoxycitronellal and 7-methoxycitronellic acid produced any measurable transcriptional activation [2]. This functional dichotomy has been independently confirmed: methoprene acid co-crystallized with the RXRβ ligand-binding domain in an agonist conformation (PDB entry 1UHL), providing atomic-level structural validation of direct receptor engagement [3].

Retinoid X receptor Nuclear receptor pharmacology Transcriptional activation Prodrug metabolism

RXR-Selective Agonism: Methoprene Acid Activates RXR Without RAR Cross-Reactivity, Unlike the Endogenous Pan-Agonist 9-cis-Retinoic Acid

Methoprene acid displays a pharmacologically important selectivity profile: it binds and activates retinoid X receptors (RXRα, RXRβ, RXRγ) but does not activate retinoic acid receptors (RARα, RARβ, RARγ), unlike the endogenous ligand 9-cis-retinoic acid which acts as a pan-agonist at both RXR and RAR subtypes [1]. This RXR-specific activity was demonstrated across multiple receptor subtypes in both insect and mammalian cell contexts, with methoprene derivatives showing no detectable activation of the retinoic acid receptor pathway [1]. This selectivity is structurally validated by the co-crystal structure (PDB 1UHL) showing methoprene acid occupying the RXRβ ligand-binding pocket in an agonist conformation [2]. By contrast, 9-cis-retinoic acid activates both RXR and RAR pathways, and synthetic rexinoids such as bexarotene activate RXR but with different receptor subtype preferences and off-target profiles [3].

RXR selectivity Retinoic acid receptor Nuclear receptor pharmacology Selective agonist

Stereochemically Defined Identity (1 of 1 Defined Stereocentres) Enables Reproducible Pharmacological and Analytical Reference Standard Use

CAS 207597-75-9 is registered in ChemSpider (CSID 4450887) with 1 of 1 stereocentres explicitly defined as (7S), providing an unambiguous stereochemical identity suitable for use as an analytical reference standard . In contrast, the more commonly listed methoprene acid CAS 53092-52-7 (CSID 3968) has 0 of 1 defined stereocenters, representing a stereochemically ambiguous or racemic entity . This distinction is non-trivial: regulatory analytical methods for methoprene residue determination (e.g., in food, water, and environmental matrices) increasingly require enantiomer-specific quantification, and the (7S)-acid serves as both an authentic metabolite standard and a potential impurity marker—it is catalogued as 'Methoprene Impurity 6' by reference standard suppliers . The USP/EP/BP pharmacopoeial trend toward enantiomer-specific impurity profiling further strengthens the procurement rationale for a stereochemically defined entity over an undefined mixture.

Stereochemical purity Reference standard Analytical method validation Regulatory compliance

Physicochemical Differentiation from Isopropyl Ester: Ionizable Carboxylic Acid vs Neutral Ester Governs Solubility, Partitioning, and Formulation Behavior

CAS 207597-75-9 is a free carboxylic acid (pKa 4.96 ± 0.33, predicted) with pH-dependent ionization and lipophilicity, whereas S-methoprene (CAS 65733-16-6) is a neutral isopropyl ester lacking an ionizable proton . This structural difference produces a logP shift from approximately 4.2 (acid) to ~6.5 (ester), and a logD (pH 7.4) shift from 1.77 (acid, predominantly ionized at physiological pH) to ~6.5 (ester, unchanged) . The practical implications are substantial: the acid is soluble in DMSO and ethanol (≥98% purity, pale yellow oil) and can be formulated as a salt for aqueous delivery, while the ester requires organic co-solvents or emulsifiable concentrate formulations . In environmental matrices, the acid has greater aqueous mobility (lower logD at environmental pH) and different photodegradation pathways compared to the ester, directly affecting environmental fate modeling and residue analytical method selection [1].

Physicochemical properties Formulation science logP/logD Environmental fate

Comparative Efficacy Across Juvenile Hormone Analog Classes: Context-Dependent Species and Stage Specificity vs Pyriproxyfen and Hydroprene

Methoprene-based juvenoids (including methoprene acid as the active metabolite) exhibit distinct species- and life-stage-specific efficacy profiles that differ from other JH analog classes such as pyriproxyfen (a phenoxy-phenyl ether) and hydroprene (a shorter-chain terpenoid ester) [1]. A comprehensive review of stage-specific JHA action demonstrated that methoprene, hydroprene, and pyriproxyfen each show differential effectiveness across Tribolium castaneum (red flour beetle), Heliothis virescens (tobacco budworm), and Aedes aegypti (yellow fever mosquito), with methoprene showing particular efficacy against early larval instars and pupal stages in mosquitoes and stored-product beetles [1]. In termite presoldier induction assays (Nasutitermes takasagoensis), hydroprene was the most effective JHA, while methoprene and pyriproxyfen showed lower and differential activity, highlighting that no single JHA is universally superior [2]. A 2025 meta-analysis of 72 WHO-protocol studies established combined-effect IE₅₀ benchmarks: methoprene IE₅₀ for Ae. albopictus was 1.818 ppb, while pyriproxyfen IE₅₀ for Cx. pipiens was 0.048 ppb—underscoring that relative potency is highly species-dependent and cannot be extrapolated between JHA classes [3].

Juvenile hormone analog Species specificity Stage-specific activity Integrated pest management

Recommended Procurement and Application Scenarios for (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic Acid (CAS 207597-75-9)


Nuclear Receptor Pharmacology: RXR-Selective Agonist for Gene Regulation and Metabolic Research

CAS 207597-75-9 is the preferred form for in vitro RXR pharmacology studies requiring direct, metabolism-independent receptor activation. As demonstrated by Harmon et al. (1995), methoprene acid binds directly to RXR and activates transcription in both insect and mammalian cells with RXR exclusivity (no RAR cross-activation) [1]. The co-crystal structure with RXRβ-LBD (PDB 1UHL) confirms an agonist binding pose, enabling structure-based drug design and ligand-binding domain studies [2]. For researchers investigating RXR-mediated gene regulation, metabolic disorders, or neurosteroid biosynthesis, the free acid eliminates the confounding variable of esterase-dependent metabolic activation inherent to the ester prodrug. Recommended procurement specification: ≥98% purity (TLC), enantiomerically defined (7S), stored at −20°C, formulated in DMSO or ethanol .

Analytical Reference Standard for Methoprene Metabolite Identification and Enantiomer-Specific Residue Quantification

The stereochemically defined (7S)-acid serves as an essential reference standard for environmental and food safety laboratories conducting methoprene residue analysis. As a primary environmental metabolite of S-methoprene, methoprene acid requires enantiomer-specific quantification in water, soil, and agricultural commodity monitoring programs [1]. The compound's defined stereochemistry (1 of 1 stereocentres specified) makes it suitable for chiral HPLC and LC-MS/MS method validation, where the racemic acid (CAS 53092-52-7) would produce split or unresolved peaks [2]. The compound is catalogued as a methoprene-related impurity standard by reference material suppliers, supporting pharmacopoeial impurity profiling and regulatory compliance testing .

Insect Endocrinology and Resistance Monitoring: JH Receptor Binding and Metabolism Studies

For entomological research on juvenile hormone receptor (Met/Tai) binding, JH esterase substrate specificity, and insect growth regulator resistance mechanisms, the enantiomerically pure (7S)-acid provides the biologically active ligand form without the kinetic complication of ester hydrolysis [1]. The 10-fold potency advantage of the S-enantiomer over racemic mixtures, demonstrated in R. dominica progeny suppression assays (1 ppm S-methoprene = 100% suppression vs 10 ppm racemic required for equivalent effect), underscores the importance of enantiomeric purity for dose-response accuracy in resistance monitoring bioassays [2]. The 2025 WHO-protocol meta-analysis provides combined-effect IE₅₀ benchmarks (Ae. albopictus methoprene IE₅₀ = 1.818 ppb) against which resistance ratios can be calculated, requiring chemically defined reference compounds for inter-laboratory standardization .

Environmental Toxicology and Endocrine Disruption Screening: Vertebrate RXR-Mediated Developmental Effects

Methoprene acid's capacity to activate vertebrate RXRs and interfere with retinoic acid-regulated developmental processes makes CAS 207597-75-9 a critical tool compound for environmental endocrine disruption screening. Studies have demonstrated that methoprene acid produces developmental toxicity in Xenopus laevis embryos at concentrations exceeding 1.25 mg/L, while methoprene epoxide and 7-methoxycitronellal showed effects only at ≥2.5 mg/L [1]. The RXR-selective mechanism (no RAR activation) allows investigators to dissect RXR-specific contributions to teratogenicity separately from RAR-mediated pathways, which is not achievable with 9-cis-retinoic acid (dual RXR/RAR agonist) [2]. The defined (7S) stereochemistry ensures that observed effects are attributable to the biologically active enantiomer, eliminating ambiguity from inactive (R)-enantiomer content in racemic preparations .

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